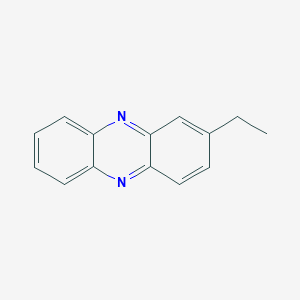
2-Ethylphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylphenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenazine typically involves the condensation of 1,2-diaminobenzene with ethyl-substituted carbon units. Common methods include:
Wohl–Aue Method: This involves the reaction of 1,2-diaminobenzene with ethyl-substituted aldehydes or ketones under acidic conditions.
Beirut Method: This method uses oxidative cyclization of diphenylamines with ethyl groups in the presence of oxidizing agents.
Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed coupling of 1,2-diaminobenzene with ethyl-substituted aryl halides.
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it into dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated or nitrated phenazine derivatives.
Scientific Research Applications
2-Ethylphenazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential antitumor and neuroprotective effects.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
Comparison with Similar Compounds
Phenazine: The parent compound, known for its broad-spectrum biological activities.
2-Methylphenazine: Similar structure with a methyl group instead of an ethyl group, exhibiting slightly different chemical properties.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Uniqueness: 2-Ethylphenazine stands out due to its enhanced stability and specific biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
6479-95-4 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-ethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-2-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |
InChI Key |
YVMISCKYWSCUST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















